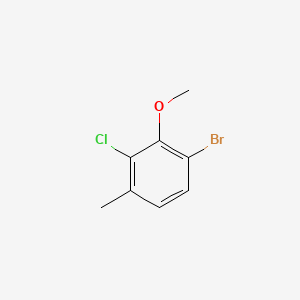

1-Bromo-3-chloro-2-methoxy-4-methylbenzene

Description

Overview of Aromatic Halogenation and Alkoxylation in Organic Synthesis

Aromatic halogenation is a cornerstone of organic synthesis, providing a reliable method to introduce reactive handles onto a benzene (B151609) ring. orgsyn.org This process, typically an electrophilic aromatic substitution, involves the reaction of an aromatic compound with a halogen, often in the presence of a Lewis acid catalyst. orgsyn.org The position of halogenation is directed by the existing substituents on the ring. youtube.com Similarly, alkoxylation, the introduction of an alkoxy group (like methoxy), can be achieved through various methods, including the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. youtube.com These reactions are fundamental tools for chemists to tailor the properties and reactivity of aromatic compounds.

Significance of Polyhalogenated Aryl Ethers in Synthetic Chemistry

Polyhalogenated aryl ethers, which contain multiple halogen atoms and an ether linkage on an aromatic ring, are a class of compounds with significant utility in synthetic chemistry. Their importance stems from the differential reactivity of the various halogen substituents, which can be selectively targeted in cross-coupling reactions and other transformations. This selective functionalization allows for the stepwise construction of complex molecular architectures. Furthermore, the presence of multiple halogens and an alkoxy group can influence the compound's physical and biological properties, making them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or photophysical characteristics. uni.lu

Contextualization of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene within Substituted Benzene Chemistry

This compound is a polysubstituted benzene derivative featuring a specific arrangement of four different substituents on the aromatic ring. Its structure, with bromine, chlorine, methoxy (B1213986), and methyl groups, presents a unique combination of electronic and steric influences that dictate its chemical behavior. The interplay of the electron-donating methoxy and methyl groups with the electron-withdrawing and sterically demanding halogen atoms makes this compound an interesting subject for synthetic exploration. The strategic placement of these groups allows for potential regioselective reactions, where one halogen may be more susceptible to substitution or coupling than the other, offering a pathway to a variety of more complex molecules. The existence of this compound is confirmed by its CAS number, 1226808-61-2. nist.gov

Scope and Objectives of Research on this compound

While specific, in-depth research dedicated solely to this compound is not extensively documented in publicly available literature, its structural motifs suggest its primary role as a building block in organic synthesis. The objectives for research on this compound would likely focus on:

Development of efficient and regioselective synthetic routes to access this specific substitution pattern.

Exploration of its reactivity , particularly the selective functionalization of the bromo and chloro substituents in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).

Utilization as a key intermediate in the synthesis of more complex target molecules, such as pharmaceuticals, agrochemicals, or materials with tailored properties.

Investigation of its physicochemical properties to understand the influence of its unique substitution pattern.

The following sections will provide a more detailed, though speculative, look into the potential synthesis and characteristics of this compound based on established principles of organic chemistry and data for analogous structures.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-chloro-2-methoxy-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJOCQLILGIJCOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80682121 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1226808-61-2 | |

| Record name | 1-Bromo-3-chloro-2-methoxy-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80682121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 3 Chloro 2 Methoxy 4 Methylbenzene

Precursor Synthesis and Derivatization Strategies

The foundation of a successful synthesis of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene lies in the preparation of appropriately substituted precursors. These precursors can then be further functionalized to yield the target compound.

Synthesis of Methylbenzene (Toluene) and Methoxytoluene Intermediates

The synthesis often begins with simple and commercially available starting materials like toluene (B28343) or cresol (B1669610). For instance, 4-methylphenol (p-cresol) can be methylated to form 4-methylanisole (B47524) (2-methoxy-4-methyltoluene). This methylation is a crucial step as the methoxy (B1213986) group can later serve as a directing group for subsequent halogenation reactions.

A common method for the synthesis of methoxytoluene intermediates is the Williamson ether synthesis, where the corresponding cresol is treated with a methylating agent, such as dimethyl sulfate (B86663) or a methyl halide, in the presence of a base.

Preparation of Halogenated Toluene and Methoxybenzene Precursors

The introduction of halogen atoms at specific positions on the aromatic ring is a key challenge. The synthesis of halogenated precursors can be achieved through various methods, with the choice of method depending on the desired substitution pattern.

For example, 2-bromo-4-methylphenol (B149215) can be synthesized from p-cresol (B1678582) through a continuous bromination process. google.com This intermediate can then be methylated to produce 2-bromo-4-methylanisole (B1265754). sigmaaldrich.com Alternatively, 4-methylaniline can be converted to 2-bromo-4-methylaniline, which can serve as a precursor for further transformations.

The synthesis of chloro-substituted precursors is also critical. For instance, 4-chloro-2-methylanisole (B1360048) can be prepared by the chlorination of 2-methylanisole (B146520) using N-chlorosuccinimide (NCS) in the presence of a catalyst like iron(III) chloride.

A plausible synthetic route starting from 4-methylaniline could involve the following sequence:

Acetylation: Protection of the amino group of 4-methylaniline to form N-(4-methylphenyl)acetamide.

Bromination: Introduction of a bromine atom at the position ortho to the acetylamino group.

Hydrolysis: Removal of the acetyl protecting group to yield 2-bromo-4-methylaniline.

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.

Methylation: Conversion of the resulting 2-bromo-4-methylphenol to 2-bromo-4-methylanisole.

Directed Ortho Metalation (DoM) Strategies for Regioselective Halogenation

Directed Ortho Metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho position, creating a reactive aryllithium intermediate that can then be quenched with an electrophile. wikipedia.org

Utilization of Methoxy Group as Directing Metalation Group (DMG)

The methoxy group is a well-established and effective directing group in DoM. wikipedia.org Its lone pair of electrons can coordinate with the lithium atom of the organolithium reagent, bringing the base in close proximity to the ortho-protons and facilitating their abstraction. wikipedia.org This allows for highly regioselective lithiation at the position ortho to the methoxy group.

Starting with a precursor like 2-methoxy-4-methyltoluene, the methoxy group can direct the metalation to the 3-position.

Sequence-Specific Halogenation (Bromination and Chlorination)

The sequence of halogenation is critical in a DoM strategy for synthesizing this compound. The order in which the bromine and chlorine atoms are introduced will determine the final substitution pattern.

One potential DoM-based approach could involve:

Starting Material: 2-Bromo-4-methylanisole.

Directed Ortho Metalation: Treatment with a strong base like n-butyllithium. The methoxy group would direct the lithiation to the 3-position.

Chlorination: Quenching the resulting aryllithium intermediate with a chlorinating agent, such as N-chlorosuccinimide (NCS) or hexachloroethane, would introduce the chlorine atom at the 3-position, yielding the target compound.

The success of this sequence relies on the directing power of the methoxy group outweighing any influence from the existing bromo and methyl substituents.

Electrophilic Aromatic Substitution (EAS) Pathways

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction in aromatic chemistry and provides another avenue for the synthesis of halogenated aromatic compounds. However, controlling the regioselectivity in polysubstituted systems can be challenging due to the competing directing effects of the existing substituents.

In the case of a precursor like 2-bromo-4-methylanisole, the methoxy group is a strong activating and ortho, para-directing group, while the methyl group is also activating and ortho, para-directing. The bromine atom is deactivating but ortho, para-directing. The combined effect of these groups would likely direct an incoming electrophile to the positions ortho and para to the methoxy group.

Therefore, direct chlorination of 2-bromo-4-methylanisole via an EAS reaction would likely result in a mixture of products, with the desired this compound being one of the potential isomers. The separation of this mixture could be difficult, making this a less ideal synthetic route compared to the more regioselective DoM strategy.

Another potential EAS-based approach could involve the Sandmeyer reaction. wikipedia.orgnih.gov This reaction allows for the introduction of a halide via a diazonium salt intermediate, which is typically formed from an aniline (B41778) precursor. wikipedia.orgnih.gov A multi-step synthesis could be envisioned:

Nitration: Nitration of a suitable precursor, such as 2-bromo-4-methylanisole, although this would likely lead to a mixture of isomers.

Reduction: Reduction of the nitro group to an amino group.

Diazotization and Sandmeyer Reaction: Conversion of the amino group to a diazonium salt, followed by treatment with a copper(I) chloride to introduce the chlorine atom. wikipedia.orgnih.gov

The regiochemical outcome of the initial nitration step would be crucial for the success of this pathway.

Halogenation with N-Halosuccinimides (NBS, NCS) in the Presence of Catalysts

The use of N-halosuccinimides, such as N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS), provides a reliable method for the halogenation of aromatic compounds under milder conditions compared to diatomic halogens. These reagents are often activated by a catalytic system to enhance their electrophilicity.

For the synthesis of the target compound, a plausible precursor would be 3-chloro-2-methoxy-4-methylphenol or 2-chloro-6-methoxytoluene. sigmaaldrich.comsigmaaldrich.comtcichemicals.com The bromination step would likely employ NBS. The reaction's efficiency and selectivity can be significantly improved by using a catalyst. Recent studies have highlighted catalytic systems like thianthrene (B1682798) combined with trifluoromethanesulfonic acid (TfOH) or bismuth(III) chloride (BiCl₃) with d-camphorsulfonic acid. nih.govrsc.orgrsc.org The catalyst activates the N-halosuccinimide, forming a more potent electrophilic halogenating agent in situ, which is crucial for the halogenation of both neutral and deactivated aromatic rings. rsc.org

For instance, a protocol involving thianthrene and TfOH has been shown to effectively halogenate a wide array of substrates, including those with heterocyclic motifs and various functional groups. nih.gov The mechanism involves the formation of a highly reactive electrophilic halogen thianthrenium species. nih.govrsc.org

Table 1: Catalytic Systems for Aromatic Halogenation with N-Halosuccinimides

| Catalyst System | Halogenating Agent | Substrate Type | Key Features |

|---|---|---|---|

| Thianthrene/TfOH | NBS, NCS, NIS | Aromatics, olefins, alkynes, ketones | Broad substrate scope; activates standard halogenating reagents. nih.govrsc.org |

Mechanistic Investigations of Regioselectivity and Para- vs. Ortho-Substitution

The final substitution pattern of this compound is dictated by the directing effects of the substituents already present on the aromatic ring during electrophilic aromatic substitution. The methoxy (-OCH₃) group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. brainly.in Similarly, the methyl (-CH₃) group is an activating, ortho-, para-director. The chlorine (-Cl) atom is a deactivating group but also directs ortho and para.

In a potential precursor like 3-chloro-2-methoxytoluene, the directing effects must be carefully considered for the final bromination step.

Methoxy Group (-OCH₃ at C-2): This is the most powerful activating group and strongly directs to its ortho (C-1, C-3) and para (C-5) positions.

Methyl Group (-CH₃ at C-4): This group activates and directs to its ortho (C-3, C-5) and para (C-1) positions.

Chloro Group (-Cl at C-3): This group deactivates the ring but directs to its ortho (C-2, C-4) and para (C-6) positions.

Considering a precursor such as 2-methoxy-4-methyl-3-chloroanisole , the bromination would be directed as follows:

The powerful methoxy group at C-2 directs strongly to the C-1 (ortho) and C-5 (para) positions.

The methyl group at C-4 directs to C-5 (ortho) and C-1 (para).

The chloro group at C-3 directs to C-1 (ortho) and C-5 (para).

All three groups reinforce the substitution at positions C-1 and C-5. Steric hindrance from the existing substituents at C-2, C-3, and C-4 would likely influence the final position. The position C-1 is flanked by the methoxy group, while C-5 is adjacent to the methyl group. The electronic activation provided by the methoxy and methyl groups makes these positions highly susceptible to electrophilic attack, leading to the desired regioselective bromination. rsc.orgrsc.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -OCH₃ (Methoxy) | Electron-Donating | Strongly Activating | Ortho, Para |

| -CH₃ (Methyl) | Electron-Donating | Activating | Ortho, Para |

Nucleophilic Aromatic Substitution (SNAr) Approaches

An alternative synthetic strategy involves nucleophilic aromatic substitution (SNAr), where a nucleophile replaces a leaving group on the aromatic ring. wikipedia.org This approach is fundamentally different from electrophilic substitution.

Introduction of Methoxy Group via SNAr on Halogenated Aryl Systems

This strategy would involve synthesizing a di-halogenated precursor, such as 1-bromo-2,3-dichloro-4-methylbenzene, and subsequently introducing the methoxy group by displacing one of the chlorine atoms with a methoxide (B1231860) nucleophile (e.g., NaOCH₃).

For an SNAr reaction to proceed efficiently, the aromatic ring must be activated by strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. orgoreview.combyjus.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org The precursor for this compound lacks such strong activating groups, making the SNAr pathway challenging.

The mechanism is a two-step addition-elimination process:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the ring's aromaticity and forming a resonance-stabilized anionic intermediate (Meisenheimer complex). libretexts.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. youtube.com

In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile. nih.gov Consequently, the reaction rate is influenced by the electronegativity of the leaving group, leading to an unusual order of reactivity: F > Cl ≈ Br > I. wikipedia.org This is because the highly electronegative fluorine atom strongly polarizes the carbon-fluorine bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. nih.gov

Rearrangement Phenomena in SNAr Reactions

When aryl halides are not activated by electron-withdrawing groups, they can undergo nucleophilic substitution via an alternative pathway, the elimination-addition mechanism, under very strong basic conditions (e.g., sodium amide, NaNH₂). youtube.comchadsprep.com This mechanism proceeds through a highly reactive benzyne (B1209423) intermediate.

The process involves two steps:

Elimination: The strong base abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the leaving group, forming a triple bond within the benzene (B151609) ring (a benzyne).

Addition: The nucleophile then attacks one of the two carbons of the triple bond, followed by protonation to yield the final product.

A key consequence of the benzyne mechanism is that it can lead to rearrangements. The incoming nucleophile can attach either to the carbon that originally bore the leaving group or to the adjacent carbon of the former triple bond. youtube.com This often results in a mixture of regioisomers, making it an unsuitable method for the regioselective synthesis of a single, highly substituted product like this compound.

Table 3: Comparison of SNAr Mechanisms

| Feature | Addition-Elimination (SNAr) | Elimination-Addition (Benzyne) |

|---|---|---|

| Requirement | Electron-withdrawing group (ortho/para) | Very strong base; no EWG required |

| Intermediate | Meisenheimer complex (anionic) | Benzyne (neutral, highly strained) |

| Rearrangement | No | Yes (Cine-substitution possible) |

| Regioselectivity | High (substitution at leaving group position) | Low (mixture of isomers often formed) |

Catalytic Halogenation Methods

Catalysis is central to achieving efficient and selective halogenation of aromatic rings.

Transition Metal-Catalyzed Halogenation

The classic method for the electrophilic halogenation of arenes involves the use of a Lewis acid catalyst, often a transition metal halide. brainly.in For bromination, catalysts such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃) are commonly used. orgsyn.org

The function of the catalyst is to polarize the halogen molecule (e.g., Br-Br), creating a more powerful electrophile ("Br⁺" character). This enhanced electrophile can then attack the electron-rich aromatic ring, even those that are moderately deactivated. brainly.in

The mechanism proceeds as follows:

The Lewis acid coordinates with the halogen molecule, polarizing it and increasing its electrophilicity.

The activated halogen is attacked by the π-electrons of the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

A weak base (e.g., Br⁻ from FeBr₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the catalyst.

This method is a cornerstone of industrial and laboratory synthesis for preparing aryl halides. The choice of catalyst and reaction conditions can be tuned to control the degree and position of halogenation.

Table 4: Transition Metal Catalysts for Aromatic Halogenation

| Catalyst | Halogen | Function |

|---|---|---|

| FeBr₃ / Fe | Br₂ | Lewis acid; polarizes Br-Br bond |

| FeCl₃ / Fe | Cl₂ | Lewis acid; polarizes Cl-Cl bond |

Phase-Transfer Catalysis in Halogenation Reactions

Phase-Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. crdeepjournal.org The core principle involves a phase-transfer agent, or catalyst, which is typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt. crdeepjournal.org This catalyst transports a reactant, usually an anion, from the aqueous phase into the organic phase, where it can react with the organic substrate. crdeepjournal.org This methodology offers significant advantages, including the use of inexpensive and safer inorganic reagents, milder reaction conditions, reduced reaction times, and often, enhanced yields and selectivities. google.com

In the context of halogenating aromatic compounds, PTC can be particularly useful. While no direct PTC-based synthesis for this compound is documented, a highly relevant precedent exists in the bromodecarboxylation of substituted benzoic acids. Research has demonstrated the use of tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) as an effective reagent for the synthesis of aryl bromides from the corresponding carboxylic acids. This method serves as a viable alternative to the classical Hunsdiecker reaction, avoiding the use of unstable silver salts.

A plausible PTC-driven synthesis for this compound would logically start from the precursor 3-chloro-2-methoxy-4-methylbenzoic acid . The reaction would proceed via a Hunsdiecker-type mechanism, where tetrabutylammonium tribromide acts as a stable, solid, and easily handled source of bromine.

A study on the bromodecarboxylation of various benzoic acid derivatives highlights the efficacy of this PTC approach. The data below, extracted from this study, showcases the successful synthesis of compounds structurally similar to the target molecule, underpinning the feasibility of the proposed route. rsc.org

Table 1: PTC-Mediated Bromodecarboxylation of Substituted Benzoic Acids

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-Methoxy-4-methylbenzoic acid | Bu₄NBr₃ | 1-Bromo-2-methoxy-4-methylbenzene | 85% |

| 4-Methoxy-2-methylbenzoic acid | Bu₄NBr₃ | 1-Bromo-4-methoxy-2-methylbenzene | 98% |

| 5-Chloro-2-methoxybenzoic acid | Bu₄NBr₃ | 2-Bromo-4-chloro-1-methoxybenzene | 87% |

| 2,4-Dimethylbenzoic acid | Bu₄NBr₃ | 1-Bromo-2,4-dimethylbenzene | 80% |

This interactive table presents data on the synthesis of various bromo-substituted aromatic compounds using a phase-transfer catalysis approach, demonstrating the method's applicability to precursors of the target compound.

The success of these reactions, particularly the high yields obtained for substrates with methoxy, methyl, and chloro substituents, strongly suggests that 3-chloro-2-methoxy-4-methylbenzoic acid would be a suitable candidate for this transformation to yield this compound.

Novel Synthetic Routes and Optimization

The synthesis of complex molecules like this compound benefits from the continuous evolution of synthetic methodologies. Optimization strategies are geared towards improving yield, purity, and cost-effectiveness while minimizing environmental impact and operational hazards.

Green Chemistry Approaches in Synthesis

Green chemistry, or sustainable chemistry, is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net For the synthesis of halogenated aromatic compounds, this often involves replacing hazardous reagents, using environmentally benign solvents, and improving atom economy.

Key green chemistry principles applicable to the synthesis of this compound include:

Safer Solvents and Auxiliaries : Traditional halogenations often use chlorinated solvents like carbon tetrachloride or chloroform. Green approaches prioritize the use of safer solvents, such as water, ethanol, or even solvent-free conditions. google.com For instance, the use of water as a solvent in nucleophilic aromatic substitution reactions has been shown to be a highly effective and eco-friendly strategy. google.com

Atom Economy : Processes should be designed to maximize the incorporation of all materials used in the process into the final product. The aforementioned PTC-mediated bromodecarboxylation is advantageous over classical methods that may generate significant inorganic waste.

Use of Safer Reagents : A primary goal is to move away from highly toxic and corrosive reagents like elemental bromine (Br₂) or chlorine (Cl₂). The use of solid, manageable bromine carriers like N-Bromosuccinimide (NBS) or the Bu₄NBr₃ used in the PTC method are examples of this principle in action. google.com

Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times from hours to minutes, thereby saving energy. google.com

Table 2: Comparison of Traditional vs. Green Halogenation Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Brominating Agent | Elemental Bromine (Br₂) | N-Bromosuccinimide (NBS), Bu₄NBr₃ |

| Solvent | Carbon Tetrachloride, Chloroform | Water, Ethanol, or solvent-free |

| Catalyst | Strong Lewis acids (e.g., FeCl₃, AlCl₃) | Phase-Transfer Catalysts, Enzymes |

| Energy Input | Often requires prolonged heating | Microwave or ultrasonic irradiation |

This interactive table compares conventional and green chemistry methodologies for halogenation, highlighting the shift towards more sustainable synthetic practices.

Flow Chemistry Applications for Enhanced Efficiency

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch-wise fashion, has emerged as a transformative technology for chemical synthesis. rsc.org Its application to halogenation reactions is particularly compelling due to the significant improvements in safety, efficiency, and control.

Halogenation reactions using elemental halogens like bromine or chlorine are often highly exothermic and rapid, which can lead to poor selectivity and safety hazards in large-scale batch reactors. orgsyn.org Flow reactors, with their high surface-area-to-volume ratio, offer superior heat transfer, allowing for precise temperature control and mitigating the risk of thermal runaways. rsc.org

The key advantages of applying flow chemistry to a potential synthesis of this compound include:

Enhanced Safety : The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. This is crucial when handling toxic and corrosive reagents like halogens. orgsyn.org

Improved Selectivity : Precise control over reaction time (residence time), temperature, and stoichiometry in a microreactor can lead to higher selectivity for the desired product, reducing the formation of over-halogenated or isomeric byproducts. orgsyn.org

Scalability : Scaling up a reaction from the lab to production is often more straightforward in a flow system. Instead of using larger, more dangerous reactors, production can be increased by running the flow reactor for a longer duration or by using multiple reactors in parallel. rsc.org

Integration of Steps : Flow chemistry allows for the seamless integration of multiple reaction and purification steps, creating a continuous and automated production line.

While a specific flow synthesis for this compound has not been published, the extensive literature on flow halogenation of aromatic compounds provides a clear blueprint for its development. orgsyn.orgprepchem.com A potential process would involve pumping a solution of the precursor (e.g., 3-chloro-2-methoxy-4-methylphenol) and a halogenating agent through a heated or cooled reactor coil to produce the target compound efficiently and safely.

Table 3: Benefits of Flow Chemistry in Halogenation

| Parameter | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Heat Transfer | Poor, risk of hotspots | Excellent, precise temperature control |

| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |

| Mixing | Often inefficient | Rapid and efficient mixing |

| Scalability | Complex, requires re-optimization | Simpler, "scale-out" or longer runs |

| Process Control | Limited | Precise control over all parameters |

This interactive table summarizes the advantages of using flow chemistry for halogenation reactions compared to traditional batch processing.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 Chloro 2 Methoxy 4 Methylbenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR: Chemical Shift Anisotropy and Coupling Constant Analysis

The ¹H NMR spectrum of 1-Bromo-3-chloro-2-methoxy-4-methylbenzene is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the methyl and methoxy (B1213986) substituents. The substitution pattern on the benzene (B151609) ring—containing a bromine, a chlorine, a methoxy group, and a methyl group—results in a complex electronic environment that influences the chemical shifts (δ) of the remaining aromatic protons.

The two aromatic protons are located at positions 5 and 6 of the benzene ring. Due to the differing electronic effects of the adjacent substituents, these protons are chemically non-equivalent and are expected to appear as distinct signals. The methoxy group (-OCH₃) is an electron-donating group, which tends to shield adjacent protons, shifting their signals to a lower chemical shift (upfield). Conversely, the bromine and chlorine atoms are electronegative and exert a deshielding effect, shifting proton signals to a higher chemical shift (downfield).

The proton at C-5 is flanked by the chlorine and methyl groups, while the proton at C-6 is adjacent to the bromine. The precise chemical shifts would be influenced by the additive effects of all substituents. It is anticipated that these aromatic protons would resonate in the range of δ 6.8-7.5 ppm. They would likely appear as doublets due to coupling with each other (ortho-coupling), with a typical coupling constant (³J) of 7-9 Hz.

The methoxy group protons (-OCH₃) are expected to appear as a sharp singlet, as there are no adjacent protons to couple with. The chemical shift for these protons is typically observed in the range of δ 3.8-4.0 ppm. libretexts.orgacdlabs.com Similarly, the methyl group protons (-CH₃) attached to the aromatic ring will also produce a singlet, generally appearing further upfield, around δ 2.2-2.5 ppm. libretexts.org

Predicted ¹H NMR Data Table:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic H-5 | 6.8 - 7.2 | Doublet | 7 - 9 |

| Aromatic H-6 | 7.0 - 7.5 | Doublet | 7 - 9 |

| Methoxy (-OCH₃) | 3.8 - 4.0 | Singlet | N/A |

| Methyl (-CH₃) | 2.2 - 2.5 | Singlet | N/A |

Carbon (¹³C) NMR: Quaternary Carbon Assignment and Substituent Effects

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and one each for the methoxy and methyl carbons.

The chemical shifts of the aromatic carbons are significantly influenced by the nature of the attached substituent. Carbons bonded to electronegative atoms like bromine, chlorine, and oxygen will be deshielded and appear at lower field (higher ppm values). The carbon attached to the bromine (C-1) is expected to have a chemical shift influenced by the "heavy atom effect," which, contrary to simple electronegativity arguments, can sometimes lead to a more upfield shift compared to the carbon attached to chlorine (C-3). nih.gov The carbon attached to the electron-donating methoxy group (C-2) will be significantly deshielded, typically appearing in the δ 150-160 ppm range. The carbon bearing the methyl group (C-4) will also be a quaternary carbon. The remaining aromatic carbons (C-5 and C-6) will have chemical shifts determined by the cumulative electronic effects of the substituents.

The quaternary carbons (C-1, C-2, C-3, and C-4) can be distinguished from the protonated carbons (C-5 and C-6) using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The assignment of these quaternary carbons relies on predictable substituent chemical shift (SCS) effects. researchgate.net

The methoxy carbon is expected to resonate around δ 55-65 ppm, while the methyl carbon will be the most shielded, appearing at approximately δ 15-25 ppm. acdlabs.com

Predicted ¹³C NMR Data Table:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | 110 - 125 |

| C-2 (C-OCH₃) | 150 - 160 |

| C-3 (C-Cl) | 130 - 140 |

| C-4 (C-CH₃) | 135 - 145 |

| C-5 | 125 - 135 |

| C-6 | 115 - 125 |

| Methoxy (-OCH₃) | 55 - 65 |

| Methyl (-CH₃) | 15 - 25 |

Advanced NMR Techniques: COSY, HSQC, HMBC, NOESY for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments would be employed. slideshare.netsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would show a cross-peak between the two aromatic protons (H-5 and H-6), confirming their ortho-relationship. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. sdsu.edu It would show cross-peaks between H-5 and C-5, H-6 and C-6, the methoxy protons and the methoxy carbon, and the methyl protons and the methyl carbon. This allows for the definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart (²J and ³J couplings). sdsu.edu This is crucial for assigning the quaternary carbons. For instance, the methyl protons would show correlations to C-3, C-4, and C-5. The methoxy protons would show a strong correlation to C-2. The aromatic proton H-5 would show correlations to the quaternary carbons C-1 and C-3, and so on. These long-range correlations provide a connectivity map of the entire molecule. mdpi.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. A NOESY spectrum would be expected to show a cross-peak between the methoxy protons and the aromatic proton at C-6, and also between the methoxy protons and the methyl protons, depending on the preferred conformation of the methoxy group. This provides critical information about the spatial arrangement of the substituents.

Vibrational Spectroscopy (FTIR and Raman)

Characteristic Group Frequencies and Band Assignments

The vibrational spectrum of this compound would be complex, but several characteristic bands can be predicted:

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. The C-H stretching vibrations of the methyl and methoxy groups will appear in the 2850-3000 cm⁻¹ range.

C=C Aromatic Stretching: The stretching vibrations of the benzene ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the methoxy group should result in a strong band in the FTIR spectrum, typically in the 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1075 cm⁻¹ (symmetric stretch) regions.

C-Halogen Stretching: The C-Cl stretching vibration is anticipated to be in the 700-850 cm⁻¹ range. The C-Br stretching vibration occurs at lower frequencies, typically between 500-650 cm⁻¹.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations are characteristic of the substitution pattern and appear in the 800-900 cm⁻¹ region. For a 1,2,3,4-tetrasubstituted benzene with two adjacent hydrogens, a strong band is expected in this range.

Predicted Vibrational Frequencies Data Table:

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | FTIR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| Asymmetric C-O-C Stretch | 1200 - 1275 | FTIR |

| Symmetric C-O-C Stretch | 1000 - 1075 | FTIR |

| Aromatic C-H Out-of-Plane Bend | 800 - 900 | FTIR |

| C-Cl Stretch | 700 - 850 | FTIR, Raman |

| C-Br Stretch | 500 - 650 | FTIR, Raman |

Conformational Analysis through Vibrational Modes

The methoxy group attached to the aromatic ring is not freely rotating; it can adopt different conformations relative to the plane of the ring. The planarity of the methoxy group with the benzene ring is influenced by steric hindrance from the adjacent substituents (in this case, the bromine and methyl groups).

Vibrational spectroscopy can be used to study this conformational preference. colostate.edu Different conformers (e.g., where the methyl group of the methoxy moiety is oriented towards the bromine or towards the methyl group) would have slightly different vibrational frequencies, particularly for modes involving the methoxy group and the adjacent parts of the molecule. By comparing experimentally observed spectra (especially at low temperatures) with theoretical calculations for different possible conformers, the most stable conformation in the solid state or in solution can be determined. iu.edu.sa For instance, specific low-frequency torsional modes of the methoxy group could potentially be identified in the far-IR or Raman spectra, providing direct insight into the rotational barrier and conformational dynamics.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This data is crucial for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through the analysis of fragmentation patterns.

High-resolution mass spectrometry is employed to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, a critical step in identifying an unknown compound or confirming the synthesis of a target molecule. The theoretical exact mass of this compound can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Isotopic Masses for HRMS Calculation

| Element | Isotope | Exact Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.00000 |

| Hydrogen | ¹H | 1.00783 |

| Bromine | ⁷⁹Br | 78.91834 |

| Chlorine | ³⁵Cl | 34.96885 |

Based on its molecular formula, C₈H₈BrClO, the predicted monoisotopic mass of this compound is approximately 233.9447 Da. Experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical calculation, typically within a few parts per million (ppm), thereby confirming the elemental composition.

In addition to the molecular ion, mass spectrometry produces a spectrum of fragment ions, which result from the breakdown of the parent molecule. The fragmentation pattern is characteristic of the compound's structure. For this compound, likely fragmentation pathways under electron ionization (EI) would involve the loss of a methyl group from the methoxy substituent (M-15), the loss of the entire methoxy group (M-31), or the cleavage of the halogen atoms.

A key feature in the mass spectrum of this compound is the distinctive isotopic pattern caused by the presence of bromine and chlorine. Both elements have two stable isotopes with significant natural abundances: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%), and ³⁵Cl (75.77%) and ³⁷Cl (24.23%). This results in a characteristic cluster of peaks for the molecular ion and any fragment ions containing both halogens. The molecular ion region would exhibit a pattern of four peaks at M, M+2, M+4, and M+6, with relative intensities dictated by the statistical combination of the isotopes.

Table 2: Predicted Isotopic Distribution for the Molecular Ion of C₈H₈BrClO

| Ion | Relative Mass | Expected Relative Abundance (%) |

|---|---|---|

| [C₈H₈⁷⁹Br³⁵Cl¹⁶O]⁺ | M | 100 |

| [C₈H₈⁸¹Br³⁵Cl¹⁶O]⁺ / [C₈H₈⁷⁹Br³⁷Cl¹⁶O]⁺ | M+2 | ~128 |

The analysis of these isotopic patterns provides unambiguous evidence for the presence of one bromine and one chlorine atom in the molecule and its fragments.

X-ray Crystallography (if suitable crystals can be obtained)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

Should single crystals of sufficient quality be grown, X-ray diffraction analysis would reveal the precise spatial arrangement of the atoms in the crystal lattice. This would confirm the substitution pattern on the benzene ring, definitively placing the bromo, chloro, methoxy, and methyl groups at the 1, 3, 2, and 4 positions, respectively. Furthermore, the analysis would elucidate any significant intermolecular interactions, such as halogen bonding (C-Br···O or C-Cl···O) or π-π stacking between the aromatic rings, which govern the packing of the molecules in the solid state. For instance, studies on similar halogenated methoxybenzenes have revealed that the methoxy group can lie nearly in the plane of the aromatic ring. nih.govresearchgate.net

The conformation of a molecule can differ between the solid state (determined by X-ray crystallography) and the gas phase (probed by techniques like electron diffraction or inferred from computational modeling). In the solid state, the conformation is influenced by crystal packing forces, which may restrict the rotation of substituents like the methoxy and methyl groups. In the gas phase, the molecule is isolated, and its conformation is determined by intramolecular forces. A comparison between the solid-state structure and a computationally predicted gas-phase structure could reveal the extent to which intermolecular forces in the crystal influence the molecular geometry. For example, the dihedral angle of the methoxy group relative to the plane of the benzene ring might differ between the two phases.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

While each spectroscopic technique provides valuable information, a comprehensive and unambiguous structural assignment of this compound relies on the integration of all available data. The elemental formula from HRMS, combined with the characteristic isotopic patterns from the mass spectrum, confirms the presence and number of halogen atoms. The fragmentation pattern in the mass spectrum offers clues about the connectivity of the atoms. Finally, X-ray crystallography, if successful, provides the definitive three-dimensional structure, confirming the substitution pattern and revealing details about the solid-state conformation and intermolecular interactions. The synergy of these techniques provides a complete and robust characterization of the molecule's structure.

Reactivity and Reaction Mechanisms of 1 Bromo 3 Chloro 2 Methoxy 4 Methylbenzene

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The canonical mechanism proceeds via an addition-elimination pathway, involving the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.orgwikipedia.orgpressbooks.pub The stability of this intermediate is paramount to the success of the reaction.

Displacement of Halogens by Various Nucleophiles

For a nucleophile to displace a halogen on the benzene (B151609) ring of 1-bromo-3-chloro-2-methoxy-4-methylbenzene, the reaction would have to proceed via the SNAr mechanism. However, this pathway is highly disfavored for this specific substrate. SNAr reactions require the aromatic ring to be "activated" by the presence of potent electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, typically located ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the buildup of negative charge in the Meisenheimer intermediate through resonance. libretexts.org

In the case of this compound, the ring is substituted with electron-donating groups (the methoxy (B1213986) and methyl groups), which destabilize the anionic intermediate, making its formation energetically prohibitive. Consequently, displacement of either the bromine or chlorine atom by common nucleophiles (e.g., alkoxides, amines, hydroxides) under standard SNAr conditions is not expected to occur at any significant rate. pressbooks.pubyoutube.com Forcing such a reaction would necessitate extremely harsh conditions of temperature and pressure, which could lead to decomposition or alternative reaction pathways like benzyne (B1209423) formation. pressbooks.pubstackexchange.com

Influence of Activating and Deactivating Groups on SNAr Reactivity

The reactivity of an aryl halide in SNAr is critically dependent on the electronic properties of its substituents. The groups on this compound collectively render the ring highly unreactive towards nucleophilic attack.

Activating/Deactivating Groups for SNAr:

| Substituent | Position | Electronic Effect | Influence on SNAr Reactivity |

|---|---|---|---|

| -OCH₃ (Methoxy) | 2 | Strong electron-donating (resonance) | Strongly Deactivating |

| -CH₃ (Methyl) | 4 | Weak electron-donating (hyperconjugation) | Deactivating |

| -Br (Bromo) | 1 | Inductively withdrawing, weakly deactivating | Leaving Group |

| -Cl (Chloro) | 3 | Inductively withdrawing, weakly deactivating | Leaving Group |

The methoxy and methyl groups enrich the benzene ring with electron density, which repels incoming nucleophiles and severely destabilizes the required anionic intermediate. While the halogens are inductively electron-withdrawing, this effect is insufficient to overcome the powerful deactivating influence of the methoxy and methyl donors. libretexts.org Therefore, the substrate is considered strongly deactivated for nucleophilic aromatic substitution.

Meisenheimer Complex Formation and Stability

A Meisenheimer complex is the key reactive intermediate formed by the addition of a nucleophile to an electron-deficient aromatic ring. scribd.comnih.gov Its stability is derived from the delocalization of the negative charge onto the electron-withdrawing substituents. researchgate.netresearchgate.net

For this compound, the hypothetical formation of a Meisenheimer complex is energetically unfavorable. The electron-donating substituents (-OCH₃, -CH₃) would be positioned to destabilize the anionic charge, raising the energy of the intermediate and, consequently, the activation energy of the reaction. libretexts.org Without the presence of strong electron-withdrawing groups to accommodate the negative charge, a stable Meisenheimer complex cannot be readily formed, effectively halting the SNAr pathway. wikipedia.org

Cross-Coupling Reactions

In stark contrast to its inertness in SNAr reactions, this compound is an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions utilize the carbon-halogen bonds as synthetic handles to form new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. nih.govsigmaaldrich.com

A key feature of this substrate is the differential reactivity of the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the reactivity of aryl halides follows the general trend: C-I > C-Br > C-Cl. wikipedia.org This predictable selectivity allows for the C-Br bond to be functionalized preferentially while leaving the C-Cl bond intact for potential subsequent transformations.

Palladium-Catalyzed Cross-Couplings (Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium catalysts are widely used to couple aryl halides with a variety of partners. For this compound, these reactions are expected to proceed selectively at the more reactive C-Br bond.

Suzuki-Miyaura Reaction: This reaction couples the aryl halide with an organoboron compound (boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orgfishersci.co.uk The reaction with this compound would selectively yield a biaryl product. libretexts.orgnih.gov

Heck Reaction: This involves the coupling of the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov This substrate would react at the C-Br position to produce a substituted styrene (B11656) derivative, typically with high E-selectivity. researchgate.netresearchgate.net

Sonogashira Reaction: This reaction forms a C-C bond between the aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org Selective coupling at the C-Br bond is highly efficient and would yield an arylalkyne. researchgate.net

Negishi Reaction: This involves the coupling of the aryl halide with an organozinc reagent. wikipedia.org It is known for its high functional group tolerance and would also be expected to react selectively at the C-Br bond.

Expected Palladium-Catalyzed Cross-Coupling Reactions:

| Reaction Name | Coupling Partner | Expected Product Structure | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | 1-(R)-3-chloro-2-methoxy-4-methylbenzene | Pd(PPh₃)₄, Pd(OAc)₂/ligand, K₂CO₃ |

| Heck | Alkene (H₂C=CHR) | 1-(RCH=CH)-3-chloro-2-methoxy-4-methylbenzene | Pd(OAc)₂, PPh₃, Et₃N |

| Sonogashira | Alkyne (H-C≡CR) | 1-(R-C≡C)-3-chloro-2-methoxy-4-methylbenzene | Pd(PPh₃)₂Cl₂, CuI, Et₃N |

| Negishi | Organozinc (R-ZnX) | 1-(R)-3-chloro-2-methoxy-4-methylbenzene | Pd(PPh₃)₄ |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts serve as a powerful and more cost-effective alternative to palladium for many cross-coupling reactions. wikipedia.orgcore.ac.uk A significant advantage of nickel is its ability to activate and couple less reactive C-Cl bonds, which are often challenging for palladium catalysts. nih.govnih.gov

For this compound, nickel catalysis opens up additional synthetic possibilities. While selective coupling at the C-Br bond is also feasible with nickel, appropriate choice of catalyst, ligand, and reaction conditions could enable the subsequent coupling at the C-Cl bond. This allows for a stepwise, one-pot, or simultaneous double-coupling to create more complex molecules from a single starting material. For instance, a nickel-catalyzed Negishi or Suzuki-Miyaura reaction could be employed to functionalize the C-Cl position after the C-Br has been selectively coupled using palladium.

Mechanistic Aspects of C-Br and C-Cl Bond Activation in Cross-Coupling

The structure of this compound features two different carbon-halogen bonds: a carbon-bromine (C-Br) bond and a carbon-chlorine (C-Cl) bond. In transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, the selective activation of one of these bonds over the other is a critical mechanistic consideration.

The relative reactivity of carbon-halogen bonds in these catalytic cycles is primarily governed by their bond dissociation energies (BDEs) and their ability to undergo oxidative addition to a low-valent metal center (typically palladium or nickel). The BDEs for aryl halides follow the trend C-Cl > C-Br > C-I. researchgate.net Consequently, the C-Br bond is weaker and more readily cleaved than the C-Cl bond.

This difference in bond strength dictates that oxidative addition of a metal catalyst, the rate-determining step in many cross-coupling mechanisms, will occur preferentially at the C-Br bond. The reaction mechanism involves the coordination of the catalyst to the C-Br bond, followed by insertion of the metal into the bond to form an arylpalladium(II) halide intermediate. This species can then proceed through the catalytic cycle (transmetalation and reductive elimination) to form a new carbon-carbon or carbon-heteroatom bond at the original site of the bromine atom, leaving the C-Cl bond intact.

Achieving selective activation of the less reactive C-Cl bond in the presence of a C-Br bond is significantly more challenging and typically requires specialized ligands or catalyst systems designed to favor the stronger bond. However, for standard cross-coupling conditions, the selective functionalization of the C-Br bond is the overwhelmingly favored pathway.

Table 1: Relative Reactivity in Cross-Coupling Reactions

| Bond | Bond Dissociation Energy (Aryl) | Relative Reactivity in Oxidative Addition | Predicted Outcome for this compound |

|---|---|---|---|

| C-Br | ~72-85 kcal/mol | High | Preferential activation and coupling at the C-1 position |

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined electronic and steric effects of the four existing substituents. msu.edulumenlearning.com The mechanism proceeds via the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org

Further Halogenation Patterns

Further halogenation, such as chlorination or bromination, introduces an additional halogen atom onto the aromatic ring. The position of this new substituent is determined by the directing effects of the groups already present. In this compound, there are two available positions for substitution: C-5 and C-6.

The directing effects of the substituents are as follows:

-OCH₃ (methoxy): A strongly activating, ortho, para-director.

-CH₃ (methyl): A weakly activating, ortho, para-director.

-Cl (chloro) and -Br (bromo): Deactivating, ortho, para-directors.

The powerful activating and para-directing effect of the methoxy group at C-2 strongly favors substitution at the C-5 position. The methyl group at C-4 also directs ortho to the C-5 position, reinforcing this preference. The halogen substituents are deactivators and thus have a lesser influence on the reaction rate and regioselectivity compared to the activating methoxy and methyl groups. libretexts.org Therefore, the major product of further halogenation is predicted to be 1-Bromo-3,5-dichloro-2-methoxy-4-methylbenzene or 1,5-Dibromo-3-chloro-2-methoxy-4-methylbenzene, depending on the halogenating agent used.

Nitration, Sulfonation, and Friedel-Crafts Reactions

Similar to halogenation, other common EAS reactions like nitration, sulfonation, and Friedel-Crafts reactions are governed by the same directing effects. youtube.commasterorganicchemistry.com

Nitration: Reaction with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺) as the electrophile. quizlet.comyoutube.com This electrophile will preferentially attack the C-5 position, yielding 1-Bromo-3-chloro-2-methoxy-4-methyl-5-nitrobenzene as the major product.

Sulfonation: Using fuming sulfuric acid (H₂SO₄ with dissolved SO₃) introduces a sulfonic acid group (-SO₃H). chegg.com The electrophile, SO₃, will also be directed to the C-5 position to form 5-Bromo-3-chloro-2-methoxy-4-methylbenzenesulfonic acid.

Friedel-Crafts Reactions: Alkylation or acylation under Lewis acid catalysis (e.g., AlCl₃) would also be expected to occur at the C-5 position. However, the presence of the deactivating halogen groups and the potential for the Lewis acid to coordinate with the methoxy group can complicate these reactions, often requiring carefully chosen conditions.

Directing Effects of Methoxy and Methyl Groups versus Halogens

The order of activating strength is: -OCH₃ > -CH₃ > -Br ≈ -Cl .

The methoxy group is the most powerful activating group due to its ability to donate electron density to the ring via resonance. This effect strongly stabilizes the positive charge of the arenium ion intermediate, particularly when the attack is ortho or para to it. The methyl group activates the ring through a weaker inductive effect and hyperconjugation. In contrast, the halogens are deactivating because their strong electron-withdrawing inductive effect outweighs their weaker electron-donating resonance effect.

Table 2: Summary of Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|---|

| -OCH₃ | C-2 | +R >> -I | Strongly Activating | ortho, para (to C-3, C-5) |

| -CH₃ | C-4 | +I, Hyperconjugation | Weakly Activating | ortho, para (to C-3, C-5) |

| -Cl | C-3 | -I > +R | Deactivating | ortho, para (to C-2, C-4, C-6) |

| -Br | C-1 | -I > +R | Deactivating | ortho, para (to C-2, C-6) |

Oxidation and Reduction Chemistry

Oxidation of the Methyl Group to Carboxylic Acid Derivatives

The methyl group on the aromatic ring is susceptible to oxidation to a carboxylic acid group (-COOH) using strong oxidizing agents. This transformation is a common synthetic route for the preparation of substituted benzoic acids.

A typical reagent for this reaction is potassium permanganate (B83412) (KMnO₄) in a basic solution, followed by acidification. youtube.com The reaction proceeds via a benzylic radical intermediate. The other substituents on the ring—methoxy and the two halogens—are generally resistant to oxidation under these conditions. Therefore, the oxidation of this compound is expected to selectively convert the methyl group.

The product of this reaction would be 5-Bromo-3-chloro-2-methoxy-4-methylbenzoic acid . The synthesis of structurally related compounds, such as 2-bromo-5-methoxybenzoic acid, through similar oxidation or bromination reactions is documented, supporting the feasibility of this transformation without disturbing the halogen or methoxy substituents. google.comsigmaaldrich.com

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Bromo-3,5-dichloro-2-methoxy-4-methylbenzene |

| 1,5-Dibromo-3-chloro-2-methoxy-4-methylbenzene |

| 1-Bromo-3-chloro-2-methoxy-4-methyl-5-nitrobenzene |

| 5-Bromo-3-chloro-2-methoxy-4-methylbenzenesulfonic acid |

| 5-Bromo-3-chloro-2-methoxy-4-methylbenzoic acid |

| 2-bromo-5-methoxybenzoic acid |

| 1-bromo-2-methoxy-4-methylbenzene |

| 1-bromo-2-methylbenzene |

Reductive Dehalogenation Pathways

Reductive dehalogenation is a crucial reaction for selectively removing halogen substituents from aromatic rings. In the case of this compound, the differing reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective dehalogenation. The C-Br bond is weaker than the C-Cl bond, making it more susceptible to cleavage under milder reduction conditions. nih.gov

Catalytic hydrogenation is a common and effective method for this transformation. Typically, a palladium-on-carbon (Pd/C) catalyst is used with a hydrogen source. organic-chemistry.orgresearchgate.net Under neutral conditions, bromides are reduced more readily than chlorides, often requiring less catalyst and milder conditions. organic-chemistry.orgorganic-chemistry.org This selectivity allows for the preferential removal of the bromine atom at the C1 position of this compound to yield 2-chloro-1-methoxy-3-methylbenzene. Complete dehalogenation to remove both the bromine and chlorine atoms would necessitate more vigorous conditions. organic-chemistry.org

Alternative methods for reductive dehalogenation include the use of other metal catalysts like nickel or zinc, as well as transition-metal-free systems. organic-chemistry.orgpsu.edu For instance, zinc powder in the presence of aqueous ammonium (B1175870) chloride can effectively dehalogenate aryl halides at room temperature. psu.edu Regardless of the specific method, the inherent difference in bond strength ensures that debromination is the more facile initial pathway.

Table 1: Comparison of Reductive Dehalogenation Methods for Aryl Halides

| Method | Catalyst/Reagent | Selectivity (Bromo vs. Chloro) | Typical Conditions | Reference |

| Catalytic Hydrogenation | 10% Pd/C, H₂ | High selectivity for debromination | Neutral, room temperature to mild heating | organic-chemistry.orgresearchgate.netorganic-chemistry.org |

| Metal Reduction | Zn powder, NH₄Cl(aq) | Can reduce both, but Br is more reactive | Room temperature | psu.edusemanticscholar.org |

| Nickel-Catalyzed Reduction | Ni-on-charcoal, Me₂NH·BH₃ | Effective for both bromo and chloro groups | Refluxing acetonitrile (B52724) | organic-chemistry.org |

| Photoredox Catalysis | Visible light, photocatalyst, H-donor | Can be tuned for selective reduction | Room temperature, visible light irradiation | organic-chemistry.org |

Oxidation of the Methoxy Group

The methoxy group (-OCH₃) in this compound is generally stable but can be cleaved under specific, often harsh, conditions to yield the corresponding phenol. This reaction, known as O-demethylation, involves the cleavage of the aryl O–CH₃ bond. rsc.orgresearchgate.net

Common reagents for O-demethylation include strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃). chem-station.com

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving aryl methyl ethers. The reaction proceeds via the formation of a complex between the strong Lewis acid (BBr₃) and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Hydrobromic Acid (HBr): Concentrated HBr (typically 47%) can also achieve demethylation, usually at elevated temperatures. The mechanism involves protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl group. chem-station.com

Benzylic Reactivity of the Methyl Group

The methyl group attached to the benzene ring is known as a benzylic group. The C-H bonds at this position are weaker than typical alkane C-H bonds because homolytic cleavage leads to a resonance-stabilized benzylic radical. libretexts.org This enhanced reactivity allows for selective reactions at the methyl group.

Free Radical Halogenation at the Benzylic Position

Benzylic halogenation allows for the selective introduction of a halogen atom onto the methyl group. numberanalytics.comyoutube.com This reaction proceeds via a free-radical chain mechanism and is typically initiated by UV light or a radical initiator. chemguide.co.ukwikipedia.orgyoutube.com

N-Bromosuccinimide (NBS) is the reagent of choice for selective benzylic bromination, as it provides a low, steady concentration of bromine radicals, which minimizes competitive electrophilic addition to the aromatic ring. libretexts.orgchemistrysteps.comyoutube.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (CH₃CN) with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). acs.orgmdma.ch

The mechanism involves three main stages:

Initiation: Homolytic cleavage of the initiator and subsequent reaction with NBS generates a bromine radical. libretexts.org

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (generated in situ from NBS) to form the product and another bromine radical, continuing the chain. chemistrysteps.comoregonstate.edu

Termination: The reaction is terminated by the combination of any two radical species. libretexts.org

Applying this to this compound, treatment with NBS and a radical initiator would yield 1-Bromo-4-(bromomethyl)-3-chloro-2-methoxybenzene. This product is a valuable intermediate for further synthetic transformations. masterorganicchemistry.com

Oxidation of the Benzylic Carbon

The benzylic methyl group can be oxidized to a carboxylic acid using strong oxidizing agents. organic-chemistry.org This transformation is a robust method for synthesizing substituted benzoic acids. The reaction requires the presence of at least one benzylic hydrogen atom. masterorganicchemistry.com

Potent oxidizing agents like potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), or even molecular oxygen with specific catalysts are used for this purpose. masterorganicchemistry.comgoogle.comrsc.orglibretexts.org For example, refluxing the substituted toluene (B28343) with an aqueous solution of KMnO₄, followed by an acidic workup, will convert the methyl group into a carboxyl group (-COOH).

The oxidation of this compound with a strong oxidant like KMnO₄ would break all the benzylic C-H bonds and form new C-O bonds, ultimately yielding 2-Bromo-4-chloro-3-methoxybenzoic acid. This reaction is particularly useful as it transforms an electron-donating alkyl group into an electron-withdrawing carboxyl group, significantly altering the electronic properties of the aromatic ring. masterorganicchemistry.com

Table 2: Common Reactions at the Benzylic Position of Substituted Toluenes

| Reaction Type | Reagent(s) | Product Functional Group | Typical Conditions | Reference |

| Free Radical Bromination | NBS, Radical Initiator (e.g., AIBN) | Bromomethyl (-CH₂Br) | Reflux in CCl₄ or CH₃CN | libretexts.orgyoutube.comacs.org |

| Oxidation | KMnO₄, H₂O, Heat | Carboxylic Acid (-COOH) | Reflux, followed by acid workup | masterorganicchemistry.comgoogle.comlibretexts.org |

| Oxidation | CrO₃, H₂SO₄, Acetone (Jones Oxidation) | Carboxylic Acid (-COOH) | Room temperature | organic-chemistry.org |

| Aerobic Oxidation | O₂, Co(OAc)₂/NaBr catalyst | Carboxylic Acid (-COOH) | High temperature and pressure | organic-chemistry.orgrsc.org |

Rearrangement Reactions

Potential for Halogen or Alkoxy Group Migrations

Rearrangement reactions involving the migration of substituents on an aromatic ring are generally not spontaneous and require specific, often forcing, conditions. For a substrate like this compound, the halogen and alkoxy groups are quite stable in their positions under the reaction conditions described in the preceding sections.

However, certain types of migrations are known in aromatic chemistry. For instance, "halogen dance" reactions, where a halogen atom migrates to a different position on the ring, can be induced by very strong bases (e.g., potassium amide in liquid ammonia) or organometallic reagents. These conditions generate highly reactive anionic intermediates that facilitate the rearrangement. Similarly, radical-induced aryl migrations have been documented, but they typically require high temperatures or specific structural features within the molecule to proceed efficiently. rsc.org

The migration of an alkoxy group is also an uncommon event on a stable aromatic ring. Such rearrangements are more often observed in specific named reactions or under conditions that promote the formation of complex organometallic intermediates, where the alkoxy group might be displaced or participate in a more complex transformation. nih.gov For example, the Beckmann rearrangement demonstrates that migratory aptitude is often superseded by strict stereoelectronic requirements, such as the anti-periplanar alignment of the migrating group and the leaving group. stackexchange.com

In the context of this compound, it is reasonable to conclude that without the use of specialized and highly reactive reagents (e.g., strong organolithium bases) or extreme thermal/photochemical conditions, the migration of the bromo, chloro, or methoxy substituents is not a likely reaction pathway.

Theoretical and Computational Chemistry Studies of 1 Bromo 3 Chloro 2 Methoxy 4 Methylbenzene

Simulation of Spectroscopic Properties

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a cornerstone of computational chemistry in the analysis of molecular structures. nih.gov For "1-Bromo-3-chloro-2-methoxy-4-methylbenzene," the ¹H and ¹³C NMR chemical shifts, as well as spin-spin coupling constants, can be calculated using quantum mechanical methods. The most common approach involves geometry optimization of the molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or larger). biointerfaceresearch.com

Following optimization, the Gauge-Independent Atomic Orbital (GIAO) method is typically employed to calculate the magnetic shielding tensors for each nucleus. nih.gov These shielding tensors are then converted into chemical shifts (δ) by referencing them against a standard, typically Tetramethylsilane (TMS), which is also calculated at the same level of theory.

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. For "this compound," the electronegative bromine and chlorine atoms, along with the electron-donating methoxy (B1213986) and methyl groups, would exert significant and distinct influences on the chemical shifts of the aromatic protons and carbons. The methoxy group, for instance, would shield the ortho and para positions, while the halogens would have a deshielding effect.

Hypothetical ¹H and ¹³C NMR chemical shifts for "this compound" could be presented in a data table. The values would reflect the expected electronic effects of the substituents on the benzene (B151609) ring.

Hypothetical ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic-H | 7.0 - 7.5 |

| Methoxy-H | 3.8 - 4.0 |

| Methyl-H | 2.2 - 2.5 |

Hypothetical ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C-Br | 110 - 120 |

| C-Cl | 125 - 135 |

| C-OCH₃ | 150 - 160 |

| C-CH₃ | 135 - 145 |

| Aromatic-C | 120 - 140 |

| Methoxy-C | 55 - 65 |

| Methyl-C | 15 - 25 |

The calculation of spin-spin coupling constants (J-couplings) provides further structural information, particularly regarding the connectivity of atoms. These can also be computed from the DFT results, offering insights into the through-bond interactions between neighboring nuclei.

Theoretical Calculation of UV-Vis Absorption Spectra

The electronic absorption spectrum of "this compound" in the ultraviolet-visible (UV-Vis) region can be simulated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states.

The calculated transitions correspond to the absorption maxima (λ_max) in the UV-Vis spectrum. For an aromatic compound like "this compound," the spectrum is expected to be dominated by π → π* transitions within the benzene ring. The positions and intensities of these absorptions are modulated by the substituents. The methoxy group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The halogens will also influence the spectral features.

A simulated UV-Vis spectrum would typically be presented as a plot of absorption intensity (or oscillator strength) versus wavelength. The data table below illustrates the kind of information that would be generated from a TD-DFT calculation.

Hypothetical UV-Vis Absorption Data

| Transition | Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 280 - 300 | 0.10 - 0.20 |

| S₀ → S₂ | 240 - 260 | 0.30 - 0.50 |

| S₀ → S₃ | 200 - 220 | 0.60 - 0.80 |

Reaction Mechanism Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally.

Transition State Localization and Energy Barrier Determination

For a hypothetical reaction involving "this compound," such as a nucleophilic aromatic substitution, computational methods can be used to map out the entire reaction pathway. nih.govmasterorganicchemistry.com This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition state (TS).

The transition state is a first-order saddle point on the potential energy surface, and its geometry and energy are determined using specialized algorithms. Once the TS is located, the activation energy (energy barrier) for the reaction can be calculated as the difference in energy between the transition state and the reactants. This energy barrier is a key determinant of the reaction rate. For instance, in an electrophilic aromatic substitution reaction, the stability of the sigma complex intermediate would be a critical factor. youtube.comyoutube.com

Solvent Effects on Reaction Pathways using PCM (Polarizable Continuum Model)

Reactions are typically carried out in a solvent, which can have a significant impact on the reaction pathway and energetics. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can account for these effects. nih.gov In PCM, the solvent is treated as a continuous dielectric medium that is polarized by the solute molecule.

By performing the geometry optimizations and energy calculations within the PCM framework, it is possible to model how the solvent stabilizes or destabilizes the reactants, products, and transition state. youtube.comyoutube.com For a reaction involving charged or highly polar species, such as in a nucleophilic aromatic substitution, the choice of solvent can dramatically alter the energy barrier and thus the reaction rate. A polar solvent, for example, would be expected to stabilize a polar transition state more than the neutral reactants, thereby lowering the activation energy and accelerating the reaction.

Prediction of Advanced Molecular Properties

Beyond spectroscopic properties and reaction mechanisms, computational chemistry can predict a wide range of advanced molecular properties for "this compound." These properties provide deeper insights into its reactivity, intermolecular interactions, and potential applications.

One such property is the molecular electrostatic potential (MEP). The MEP is a map of the electrostatic potential on the electron density surface of the molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting how the molecule will interact with other molecules, for example, in drug-receptor binding or in directing chemical reactions.

Other predictable properties include:

Polarizability: The ease with which the electron cloud can be distorted by an external electric field.

Ionization potential and electron affinity: The energies required to remove or add an electron, respectively, which are related to the molecule's redox properties.

Frontier molecular orbitals (HOMO and LUMO): The highest occupied and lowest unoccupied molecular orbitals, which are crucial for understanding chemical reactivity and electronic transitions.

These calculated properties can be compiled into a table to provide a comprehensive theoretical profile of the molecule.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including optical data storage and signal processing. rsc.org Organic molecules, in particular, have shown promise due to their high nonlinear polarization rates and molecular plasticity. rsc.org The NLO response of a molecule is fundamentally linked to its electronic structure, specifically how the electron density is polarized by an external electric field. This is quantified by the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).